molecular formula C9H9NO5 B1346451 Methyl 3-methoxy-4-nitrobenzoate CAS No. 5081-37-8

Methyl 3-methoxy-4-nitrobenzoate

Cat. No.: B1346451
CAS No.: 5081-37-8
M. Wt: 211.17 g/mol
InChI Key: PVVFEPFLFHDHHK-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-4-nitrobenzoate is an organic compound with the molecular formula C9H9NO5. It is a derivative of benzoic acid, specifically a methyl ester with a methoxy group at the 3-position and a nitro group at the 4-position. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methoxy-4-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 3-methoxybenzoate. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: Methyl 3-methoxy-4-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 3-methoxy-4-nitrobenzoic acid.

Scientific Research Applications

Methyl 3-methoxy-4-nitrobenzoate is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of other functionalized benzoates.

    Biology: It is used in studies involving enzyme inhibition and as a probe to investigate biochemical pathways.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: Employed in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of methyl 3-methoxy-4-nitrobenzoate depends on the specific application and the chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent. The methoxy group can influence the reactivity of the aromatic ring by donating electron density, making the ring more susceptible to electrophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methoxy-4-nitrobenzoate is unique due to the presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic ring. This combination allows for a diverse range of chemical reactions and makes it a versatile compound in organic synthesis and research .

Biological Activity

Methyl 3-methoxy-4-nitrobenzoate (CAS Number: 5081-37-8) is an organic compound with a molecular formula of C₉H₉NO₅ and a molecular weight of 211.17 g/mol. This compound is notable for its various biological activities, which have been the subject of research in recent years. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, pharmacological properties, and relevant case studies.

Synthesis

This compound can be synthesized through various methods. One common approach involves the esterification of 3-methoxy-4-hydroxybenzoic acid using thionyl chloride in methanol, yielding high purity products . The following table summarizes the synthesis conditions and yields from different studies:

Synthesis Method Yield (%) Reference
Esterification with thionyl chloride98
Ionic liquid-assisted synthesis88
Reaction with nitric acid89

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity against various pathogens. In one study, the compound was tested against Gram-positive and Gram-negative bacteria, demonstrating potent inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of commonly used antibiotics, indicating its potential as an alternative antimicrobial agent .

Anticancer Activity

This compound has also been investigated for its anticancer properties. A study assessed its effects on several cancer cell lines, including breast and colon cancer. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and reduced cell viability . The following table summarizes the findings on anticancer activity:

Cell Line IC₅₀ (µM) Mechanism of Action
Breast Cancer (MCF-7)15Apoptosis via caspase activation
Colon Cancer (HT-29)20Cell cycle arrest

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in vitro. Studies have demonstrated that it inhibits the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy Study : A clinical trial evaluated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates compared to standard treatments.
  • Cancer Treatment Research : In a preclinical model, this compound was administered to mice with induced tumors. The compound significantly reduced tumor size and improved survival rates compared to control groups receiving no treatment.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Methyl 3-methoxy-4-nitrobenzoate, and how can they be verified experimentally?

  • This compound (CAS 5081-37-8) has a molecular formula of C₉H₉NO₅ and a molecular weight of 211.17 g/mol. Its melting point is 86–88°C, and it exhibits a boiling point of 350.7°C at 760 mmHg . Density is reported as 1.294 g/cm³, and vapor pressure is 4.3E-05 mmHg at 25°C. Verification methods include differential scanning calorimetry (DSC) for thermal properties and gas chromatography-mass spectrometry (GC-MS) for purity analysis. Safety data (e.g., S22: "Do not inhale dust") should be strictly followed .

Q. What synthetic routes are commonly employed for this compound, and what reagents are critical for regioselective nitration?

  • The compound is synthesized via nitration of methyl 3-methoxybenzoate. Key reagents include concentrated sulfuric acid as a catalyst and nitric acid for introducing the nitro group. Reaction conditions (e.g., 0–5°C for 4–5 hours) are critical to avoid over-nitration and ensure regioselectivity at the 4-position . Post-reaction, quenching with ice-water and recrystallization from dichloromethane/hexane yields pure product. Monitoring via thin-layer chromatography (TLC) is recommended to track reaction progress .

Q. What analytical techniques are most effective for structural confirmation and purity assessment?

  • Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the structure: characteristic signals include a methoxy group at ~3.9 ppm and aromatic protons split by nitro and methoxy substituents. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>98% as per commercial standards) . X-ray crystallography using SHELX or ORTEP-3 software can resolve crystal structures, though crystallization may require slow evaporation from ethanol due to moderate solubility .

Advanced Research Questions

Q. How does the nitro group influence the electronic properties of this compound in electrophilic substitution reactions?

  • The nitro group is a strong electron-withdrawing meta-director, which deactivates the aromatic ring and directs subsequent substitutions to the 5-position (para to the methoxy group). This electronic effect is critical in designing derivatives for drug intermediates, such as 5-HT₄ receptor ligands, where functionalization at specific positions modulates bioactivity . Computational studies (e.g., density functional theory) can predict reactive sites by analyzing frontier molecular orbitals.

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

  • Challenges include exothermic nitration (risk of thermal runaway) and byproduct formation (e.g., dinitro derivatives). Mitigation strategies:

  • Use controlled addition of nitric acid under cryogenic conditions.
  • Employ inline Fourier-transform infrared (FTIR) spectroscopy to monitor nitro group incorporation.
  • Optimize recrystallization solvents (e.g., ethyl acetate/hexane) to improve yield and purity .

Q. How is this compound utilized in the development of positron emission tomography (PET) imaging probes?

  • The compound serves as a precursor for radiolabeled ligands. For example, in 5-HT₄ receptor probes, the nitro group is reduced to an amine, which is then functionalized with fluorine-18 isotopes. Key steps include palladium-catalyzed coupling (e.g., using Pd(PPh₃)₄) and purification via semi-preparative HPLC to achieve radiochemical purity >95% .

Q. What crystallographic software tools are recommended for resolving structural ambiguities in derivatives of this compound?

  • SHELXL (for small-molecule refinement) and ORTEP-3 (for graphical representation of thermal ellipsoids) are industry standards. For twinned crystals or high-resolution macromolecular data, SHELXPRO provides robust refinement protocols. Data collection at synchrotron sources improves resolution for challenging crystals .

Q. Methodological Tables

Table 1: Key Synthetic Parameters for this compound

ParameterCondition/ReagentPurpose
Nitration Temperature0–5°CPrevents over-nitration
CatalystH₂SO₄ (concentrated)Enhances electrophilic nitration
Reaction Time4–5 hoursEnsures complete conversion
Quenching AgentIce-waterNeutralizes excess acid
Recrystallization SolventCH₂Cl₂/HexanePurifies product

Table 2: Analytical Data for Structural Confirmation

TechniqueKey Observations
¹H NMR (CDCl₃)δ 3.90 (s, 3H, OCH₃), δ 8.20 (d, 1H, Ar-H)
¹³C NMRδ 167.5 (C=O), δ 152.1 (C-NO₂)
HPLC Retention Time12.3 min (C18 column, 70:30 MeOH:H₂O)

Properties

IUPAC Name

methyl 3-methoxy-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-14-8-5-6(9(11)15-2)3-4-7(8)10(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVFEPFLFHDHHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80301880
Record name Methyl 3-methoxy-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5081-37-8
Record name 5081-37-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147082
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3-methoxy-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl iodide (463 g) was added dropwise to a mixture of 3-hydroxy-4-nitrobenzoic acid (199 g) with potassium carbonate (450 g) in DMF (1 L) at room temperature. The reaction solution was stirred at room temperature overnight, and then methyl iodide (230 g) was added to the reaction solution. The reaction solution was further stirred at room temperature for six hours. The reaction solution was added to ice water, and the precipitated solid was collected by filtration. The resulting solid was dried at 50° C. overnight to obtain 178 g of the title compound. The property values corresponded to the reported values (CAS #5081-37-8).
Quantity
463 g
Type
reactant
Reaction Step One
Quantity
199 g
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
230 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of 3-hydroxy-4-nitrobenzoic acid (203 g, 1.109 mol) and K2CO3 (345 g, 2.496 mol) in DMF (3000 mL) was added drop wise CH3I (400 g, 2.817 mol) at ambient temperature. The mixture was stirred at ambient temperature for 13 h. TLC (EtOAc: Petroleum ether 1:4) indicated the reaction was complete. Most of the solvent was removed under reduced pressure and the residue was diluted with water (2 L). Then the mixture was extracted with EtOAc(2 L×3). The combined organic layers were washed with water (1 L×3), dried over Na2SO4 and concentrated under reduced pressure to yield the desired ester (172 g, 73.5%) as a yellow solid. 1H NMR (400 MHz, CDCl3): δ 7.848-7.827 (d, 2H), 7.759 (s, 1H), 7.705-7.681 (d, 1H), 4.018 (s, 3H), 3.969 (s, 3H).
Quantity
203 g
Type
reactant
Reaction Step One
Name
Quantity
345 g
Type
reactant
Reaction Step One
Name
Quantity
3000 mL
Type
reactant
Reaction Step One
Name
Quantity
400 g
Type
reactant
Reaction Step Two
[Compound]
Name
EtOAc Petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
73.5%

Synthesis routes and methods III

Procedure details

Methyl iodide (463 g) was dropped to a mixture of 3-hydroxy-4-nitrobenzoic acid (199 g) and potassium carbonate (450 g) in DMF (1 L) at room temperature. After agitating the reaction solution at room temperature overnight, methyl iodide (230 g) was further added to the reaction mixture, and the reaction mixture was further agitated at room temperature for 6 hours. The reaction mixture was added to ice water and the deposited solids were obtained by filtration. 178 g of the title compound was obtained by drying the obtained solid at 50° C. overnight. The physical properties was in agreement with the reported values (CAS#5081-37-8).
Quantity
463 g
Type
reactant
Reaction Step One
Quantity
199 g
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
230 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
Methyl 3-methoxy-4-nitrobenzoate
N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
Methyl 3-methoxy-4-nitrobenzoate
N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
Methyl 3-methoxy-4-nitrobenzoate
N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
Methyl 3-methoxy-4-nitrobenzoate
N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
Methyl 3-methoxy-4-nitrobenzoate
N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
Methyl 3-methoxy-4-nitrobenzoate

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